REACTION_CXSMILES
|
C([SiH](CC)CC)C.[CH2:8]([O:10][C:11](=[O:41])[C:12]([NH:37][C:38](=[O:40])[CH3:39])([CH:18]1[CH2:27][CH2:26][C:25]2[C:20](=[CH:21][CH:22]=[C:23]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH:24]=2)[C:19]1=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH2:8]([O:10][C:11](=[O:41])[C:12]([NH:37][C:38](=[O:40])[CH3:39])([CH:18]1[CH2:27][CH2:26][C:25]2[C:20](=[CH:21][CH:22]=[C:23]([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH:24]=2)[CH2:19]1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]
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Name
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|
Quantity
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1.3 mL
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Type
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reactant
|
Smiles
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C(C)[SiH](CC)CC
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
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Smiles
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C(C)OC(C(C(=O)OCC)(C1C(C2=CC=C(C=C2CC1)CCCCCCCC)=O)NC(C)=O)=O
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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Quantity
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0.09 mL
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Type
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catalyst
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Smiles
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Cl[Ti](Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 12 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise
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Type
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CUSTOM
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Details
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quenched by slow addition of 10 ml of saturated NaHCO3
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with CH2Cl2 (3×30 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (2×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
|
CUSTOM
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Details
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The residue was purified by column chromatography (Silica gel, 20% EtOAc in hexanes)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)(C1CC2=CC=C(C=C2CC1)CCCCCCCC)NC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |